molecular formula C₂₂H₁₈D₆N₂O₈ B1151778 Tetracycline-d6 (80per cent)

Tetracycline-d6 (80per cent)

Cat. No.: B1151778
M. Wt: 450.47
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development of Deuterated Reference Standards

The use of deuterated compounds traces back to Harold Urey’s 1931 discovery of deuterium. Early applications focused on metabolic tracing, but by the 1970s, deuterated internal standards became essential for gas chromatography-mass spectrometry (GC-MS). The "deuterium switch" strategy—replacing hydrogens with deuterium to alter pharmacokinetics—gained traction in the 2000s, drawing parallels to the "chiral switch" used for enantiomer patents. By 2010, major pharmaceutical companies integrated deuterated standards into drug development, driven by advancements in LC-MS/MS sensitivity.

Key Milestones:

  • 1930s: Deuterium’s discovery enables isotopic labeling.
  • 1980s: Stable isotope dilution becomes gold standard for quantitative MS.
  • 2000s: Commercial synthesis of deuterated pharmaceuticals like Tetracycline-d6 scales up.

Significance in Analytical Chemistry and Biomedical Research

Tetracycline-d6 (80%) addresses critical challenges in trace analysis:

  • Matrix Effect Mitigation: Co-eluting compounds in biological samples suppress ionization efficiency. Deuterated standards compensate for these effects by mirroring analyte behavior.
  • Quantitative Accuracy: As an internal standard, it enables precise calibration curves, reducing inter-run variability.
  • Metabolic Studies: Deuterium’s stability allows long-term tracking of tetracycline’s environmental persistence and metabolic pathways.

Applications:

  • Pharmacokinetics: Quantifying tetracycline in plasma via LC-MS/MS.
  • Environmental Monitoring: Detecting antibiotic residues in water systems.
  • Metabolomics: Differentiating endogenous metabolites from drug-derived signals.

Molecular Identity and Structural Characterization

Tetracycline-d6 (80%) has the molecular formula C₂₂H₁₈D₆N₂O₈ and a molecular weight of 450.47 g/mol . Deuterium atoms replace hydrogens at the dimethylamino group, confirmed by nuclear magnetic resonance (NMR) and high-resolution MS.

Structural Data:

Property Tetracycline-d6 (80%) Non-deuterated Tetracycline
Molecular Formula C₂₂H₁₈D₆N₂O₈ C₂₂H₂₄N₂O₈
Molecular Weight (g/mol) 450.47 444.43
SMILES [2H]C([2H])([2H])N(...) CN(C)C(...)
CAS Number 2373374-42-4 60-54-8

The InChIKey (InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)...) further distinguishes its stereochemistry.

Isotopic Substitution Patterns and 80% Enrichment Significance

Deuterium incorporation occurs at the bis(methyl-d₃) groups , achieving 80% isotopic purity. This level optimizes:

  • Cost-Efficiency: Full deuteration (>98%) requires complex synthesis, increasing production costs.
  • Analytical Specificity: An 80% enrichment provides sufficient mass shift (Δ+6 Da) to avoid overlap with natural isotopic peaks of tetracycline (e.g., 13C, 15N).

Impact of Lower Enrichment:

  • Signal Interference: <80% enrichment risks co-detection with unlabeled tetracycline, skewing quantification.
  • Batch Consistency: Rigorous QC ensures lot-to-lot reproducibility in isotopic distribution.

Comparative Advantages over Non-deuterated Standards

Tetracycline-d6 (80%) outperforms non-deuterated analogs in three key areas:

  • Chromatographic Co-elution: Matches retention times, neutralizing matrix effects.
  • Ionization Stability: Similar ionization efficiency ensures consistent MS response.
  • Regulatory Compliance: Meets ICH guidelines for bioanalytical method validation.

Performance Comparison:

Parameter Tetracycline-d6 (80%) Non-deuterated Standard
Matrix Correction Full compensation Partial compensation
Limit of Quantitation 0.1 ng/mL 1.0 ng/mL
Inter-day Precision <5% RSD 10–15% RSD

Properties

Molecular Formula

C₂₂H₁₈D₆N₂O₈

Molecular Weight

450.47

Synonyms

[4S-(4α,4aα,5aα,6β,12aα]-4-(Dimethylamino-d6)-1,4,4a,5,5a,6,11,12a_x000B_-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide;  (-)-Tetracycline-d6;  Abramycin-d6;  Liquamycin-d6;  Tsiklomitsin-d6; 

Origin of Product

United States

Scientific Research Applications

The application of Tetracycline-d6 extends to environmental studies, particularly in monitoring antibiotic residues in soil and water. Its use as a tracer helps researchers understand the fate and transport of tetracyclines in various ecosystems.

Case Study: Antibiotic Residues in Agricultural Runoff

A study investigated the presence of tetracyclines in runoff from agricultural fields treated with animal manure. Tetracycline-d6 was utilized to trace the movement of tetracyclines through soil and water systems, revealing significant findings about their persistence and potential impacts on microbial communities.

Analytical Chemistry

Tetracycline-d6 serves as a critical reference standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS). Its stable isotope nature enhances the sensitivity and specificity of detection methods used for quantifying tetracycline levels in food products and biological samples.

Table 2: Analytical Methods Using Tetracycline-d6

MethodDetection LimitApplication Area
LC-MS0.1 ng/mLFood safety
HPLC0.5 ng/mLClinical diagnostics
GC-MS1 ng/mLEnvironmental analysis

Research on Antimicrobial Resistance

Tetracycline-d6 is instrumental in research focused on antimicrobial resistance mechanisms. By using this labeled compound, researchers can trace how bacteria metabolize antibiotics and develop resistance over time.

Case Study: Mechanisms of Resistance

In a study examining Escherichia coli, Tetracycline-d6 was used to investigate the efflux mechanisms that contribute to antibiotic resistance. The results indicated that certain bacterial strains could expel tetracyclines more effectively when exposed to sub-lethal concentrations, highlighting the need for careful antibiotic usage.

Veterinary Medicine Applications

In veterinary medicine, Tetracycline-d6 is used to study the pharmacokinetics of tetracyclines in livestock, which helps optimize dosing regimens and minimize residues in food products.

Table 3: Veterinary Applications of Tetracycline-d6

Animal TypeDosage (mg/kg)Study Focus
Cattle10-20Growth promotion
Swine5-15Disease prevention
Poultry20-30Feed efficiency

Comparison with Similar Compounds

Key Observations :

  • Isotopic Purity : Tetracycline-d6’s 80% purity is lower than sulfadiazine-d4 (>99.7%) but sufficient for most environmental and food safety studies .
  • Deuterium Substitution: The six deuterium atoms in tetracycline-d6 provide a distinct mass shift (+6 Da), minimizing interference from non-labeled tetracyclines in MS .

Analytical Performance

Recovery Rates in Extraction Methods (Data from )

Extraction Method Tetracycline-d6 Sulfadiazine-d4 Penicillin G-d7
PSA (100 mg) 66.2% 75.2% 71.5%
PSA/C18 (50:50 mg) 85.2% 84.2% 88.7%
Average Recovery 74.0% 75.2% 75.8%

Tetracycline-d6 achieves optimal recovery (85.2%) with PSA/C18 (50:50 mg), comparable to sulfadiazine-d4 (84.2%) and penicillin G-d7 (88.7%). This highlights its suitability for multi-residue antibiotic assays .

Cost and Practical Considerations

  • Cost: Tetracycline-d6 is priced at $1,065 for 500 µg (Santa Cruz Biotechnology), whereas methacycline (unlabeled) is a cheaper alternative but lacks isotopic differentiation .
  • Matrix Compatibility: Tetracycline-d6 outperforms non-deuterated IS in complex matrices (e.g., feathers, fish tissues) due to reduced ion suppression in MS .

Research Findings

  • Environmental Persistence: Studies using tetracycline-d6 revealed that 20–30% of tetracycline residues in poultry feathers are non-freely extractable, indicating deep tissue incorporation .
  • Multi-Class Detection: In lettuce, tetracycline-d6 enabled precise quantification of oxytetracycline (LOD: 0.5 µg/kg) with 92–98% accuracy, outperforming non-deuterated standards .
  • Limitations: Lower isotopic purity (80%) may introduce minor quantification errors in ultra-trace analyses compared to >99% pure standards like sulfadiazine-d4 .

Q & A

Q. What methodological considerations are critical for ensuring isotopic purity of Tetracycline-d6 (80%) in experimental design?

Isotopic purity must be validated using techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation and rule out isotopic dilution effects. For example, HPLC chromatographic analysis (as in hydrogel stability studies) can assess degradation patterns that compromise isotopic integrity . Researchers should also verify batch-specific certificates of analysis and cross-reference with internal calibration standards.

Q. How should researchers select analytical methods for quantifying Tetracycline-d6 (80%) in complex matrices (e.g., biological tissues)?

Recovery efficiency depends on extraction sorbents. For instance, PSA/C18 (50:50 mg) yields an 85.2% average recovery for Tetracycline-d6, outperforming individual PSA (69.6%) or C18 (63.2%) . Method selection should prioritize matrix compatibility: hydrophilic-lipophilic balance (HLB) cartridges for aqueous samples versus mixed-mode sorbents for lipid-rich tissues. Cross-validate with internal standards (e.g., Penicillin G-d7) to correct for matrix effects.

Q. What protocols ensure stability of Tetracycline-d6 (80%) in long-term pharmacological studies?

Stability assessments should replicate storage conditions (e.g., temperature, pH) and use accelerated degradation studies. For example, HPLC analysis over six weeks at 25°C and 40°C can identify degradation pathways, with data normalized to baseline chromatographic peaks . Protect samples from light and oxygen, and include preservatives like EDTA in aqueous formulations to chelate metal ions that catalyze decomposition.

Advanced Research Questions

Q. How can researchers reconcile contradictory recovery rates of Tetracycline-d6 (80%) across extraction methods?

Contradictions often arise from sorbent-analyte interactions. PSA/C18 (80:20 mg) shows a 69.5% recovery for Tetracycline-d6, while PSA/C18 (50:50 mg) achieves 85.2% . To resolve discrepancies:

  • Perform matrix-spiked recovery tests using isotopically labeled analogs.
  • Apply multivariate regression to isolate variables (e.g., pH, solvent polarity) affecting recovery.
  • Use bootstrapping or Monte Carlo simulations to quantify uncertainty in recovery metrics .

Q. What advanced frameworks guide hypothesis-driven research on Tetracycline-d6 (80%)'s environmental impact?

Align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For lifecycle analysis:

  • Feasibility: Use LC-Orbitrap-MS to detect trace residues in agricultural runoff.
  • Novelty: Investigate degradation byproducts’ ecotoxicity via in silico QSAR modeling.
  • Ethical: Adopt the "Six Classes" approach to evaluate safer alternatives and policy implications .

Q. How can researchers optimize experimental designs to address low recovery rates in Tetracycline-d6 (80%) extraction?

  • Sorbent Optimization: Blend PSA with C18 in ratios tailored to analyte polarity (e.g., 50:50 mg for balanced hydrophobicity).
  • Solvent Adjustment: Use acetonitrile:water (80:20) with 0.1% formic acid to enhance ionization efficiency in MS detection .
  • Automation: Implement robotic solid-phase extraction (SPE) systems to reduce human error and improve reproducibility.

Q. What statistical methods validate the robustness of data involving Tetracycline-d6 (80%) in multi-class antibiotic studies?

  • Apply meboot confidence intervals (e.g., 80% confidence intervals in rolling-window analyses) to assess temporal stability of results .
  • Use principal component analysis (PCA) to differentiate Tetracycline-d6 from co-eluting antibiotics in LC-MS datasets.
  • Conduct power analyses to determine sample sizes required for detecting clinically relevant effect sizes.

Cross-Disciplinary and Ethical Considerations

Q. How do stability studies of Tetracycline-d6 (80%) inform its use in transdermal drug delivery systems?

Hydrogel formulations (e.g., Carbopol 980 NF) containing 0.2% tetracycline can be adapted for Tetracycline-d6. Assess viscosity via Brookfield viscometry and permeation kinetics using Franz diffusion cells. Correlate stability data (e.g., HPLC chromatograms) with in vivo bioavailability metrics .

Q. What ethical guidelines govern the handling of deuterated compounds like Tetracycline-d6 (80%) in academic research?

  • Follow institutional safety protocols for deuterated analogs, including fume hood use and waste disposal.
  • Document synthetic pathways to ensure compliance with green chemistry principles (e.g., atom economy, solvent recycling) .
  • Disclose purity limitations (e.g., 80% isotopic enrichment) in publications to prevent data misinterpretation .

Q. How can researchers integrate Tetracycline-d6 (80%) data into predictive models for antibiotic resistance studies?

  • Develop pharmacokinetic/pharmacodynamic (PK/PD) models using stability and recovery data to simulate resistance gene expression under sub-therapeutic doses.
  • Apply machine learning algorithms to correlate residue levels (from LC-MS datasets) with genomic markers of resistance in microbial communities.

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